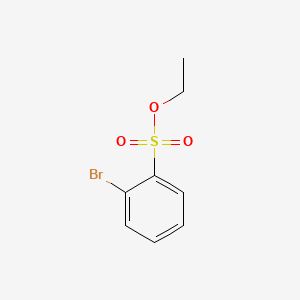
Ethyl 2-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromobenzenesulfonate is an organic compound with the molecular formula C8H9BrO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom in the sulfonic acid group is replaced by an ethyl group, and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromobenzenesulfonate can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Reduction: The sulfonate group can be reduced to a sulfinate or sulfide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Products include ethyl 2-aminobenzenesulfonate, ethyl 2-thiobenzenesulfonate, and ethyl 2-alkoxybenzenesulfonate.
Electrophilic Aromatic Substitution: Products include ethyl 2-nitrobenzenesulfonate and ethyl 2-sulfonylbenzenesulfonate.
Reduction: Products include ethyl 2-benzenesulfinic acid and ethyl 2-benzenesulfide.
Scientific Research Applications
Ethyl 2-bromobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-bromobenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the benzene ring is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group enhances the compound’s solubility in polar solvents and facilitates its interaction with various molecular targets.
Comparison with Similar Compounds
Ethyl 2-bromobenzenesulfonate can be compared with other similar compounds, such as:
Ethyl benzenesulfonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
2-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an ethyl sulfonate group, making it more reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the bromine atom and the ethyl sulfonate group, which provides a balance of reactivity and solubility, making it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C8H9BrO3S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
ethyl 2-bromobenzenesulfonate |
InChI |
InChI=1S/C8H9BrO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI Key |
QUZFLGXJHUNSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


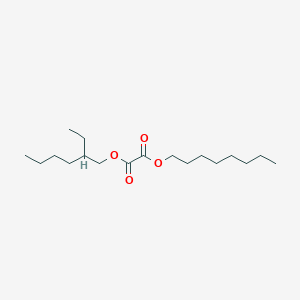
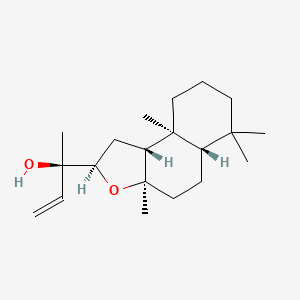
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)

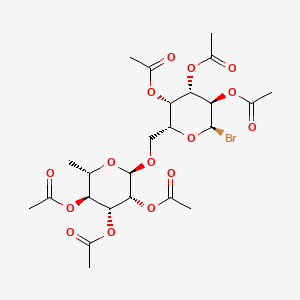
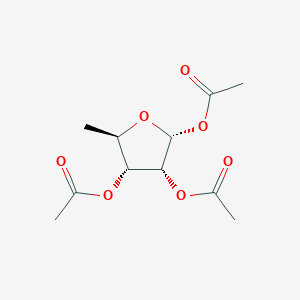
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
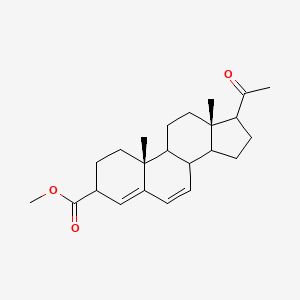
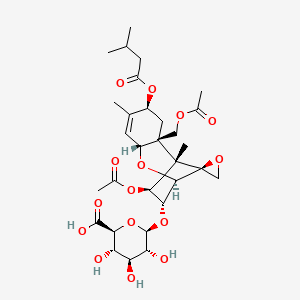
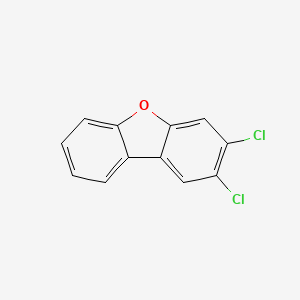
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)

